PKC-iota-IN-19

PKC-iota X-ray crystallography post-kinase domain

PKC-iota-IN-19 (also known as PKC-iota inhibitor 1 or compound is a synthetic small‑molecule inhibitor of atypical protein kinase C‑iota (PKC‑ι) that was developed through fragment‑based drug discovery. The compound binds to the post‑kinase domain (C‑terminal tail) of PKC‑ι rather than the ATP‑binding site, a mechanism that was confirmed by X‑ray crystallography (PDB 6ILZ).

Molecular Formula C21H22N6O
Molecular Weight 374.45
Cat. No. B1193396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC-iota-IN-19
SynonymsPKC-iota-IN 19;  PKC iota-IN-19;  PKC-iota-IN-19
Molecular FormulaC21H22N6O
Molecular Weight374.45
Structural Identifiers
SMILESO=C(NC1=CC=NC=C1)C2=C(N)N=CC(C3=CC=CC(N4CCNCC4)=C3)=C2
InChIInChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28)
InChIKeyYDMJAALVMGFGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PKC-iota-IN-19: A Non‑ATP‑Competitive PKC‑ι Inhibitor Targeting the Post‑Kinase Domain for Oncology Research


PKC-iota-IN-19 (also known as PKC-iota inhibitor 1 or compound 19) is a synthetic small‑molecule inhibitor of atypical protein kinase C‑iota (PKC‑ι) that was developed through fragment‑based drug discovery. The compound binds to the post‑kinase domain (C‑terminal tail) of PKC‑ι rather than the ATP‑binding site, a mechanism that was confirmed by X‑ray crystallography (PDB 6ILZ) [1]. Its biochemical IC₅₀ against PKC‑ι is 0.34 μM, representing a >1,200‑fold improvement over the original pyridine fragment hit (IC₅₀ = 424 μM) [1]. The inhibitor is primarily used in oncology research targeting cancers in which PKC‑ι acts as an oncogenic driver, such as hepatocellular carcinoma and non‑small cell lung cancer [1].

Why PKC-iota-IN-19 Cannot Be Replaced by Other PKC‑ι Inhibitors in Certain Experimental Contexts


PKC‑ι inhibitors vary widely in their binding modes (ATP‑competitive vs. non‑ATP‑competitive), selectivity profiles across the PKC family, and physicochemical properties. PKC-iota-IN-19 engages the post‑kinase domain residues Phe552 and Asp553, a binding site that is not targeted by ATP‑competitive inhibitors such as CRT0066854 or the more selective PKCiota-IN-49 [1]. ICA‑1, while also selective for PKC‑ι over PKC‑ζ, operates through a different scaffold and mechanism [2]. Consequently, the pharmacological consequences of inhibition—including effects on ECT2 phosphorylation, downstream Rac‑Pak‑Mek‑Erk signaling, and cellular antiproliferative potency—differ between these agents, making direct substitution without careful experimental validation scientifically unsound [1][2].

Quantitative Differentiation of PKC-iota-IN-19 Against Key PKC‑ι Inhibitors


Non‑ATP‑Competitive Binding Mode Confirmed by X‑ray Crystallography

Unlike all major PKC‑ι inhibitor comparators that occupy the ATP‑binding pocket, PKC-iota-IN-19 (compound 19) binds exclusively to the C‑terminal tail (post‑kinase domain) of PKC‑ι, interacting with residues Phe552 and Asp553 as shown in the co‑crystal structure (PDB 6ILZ, resolution 3.26 Å) [1]. CRT0066854, PKCiota-IN-49, and ICA‑1 are all ATP‑competitive inhibitors [2]. This binding‑site divergence means PKC-iota-IN-19 does not compete with ATP and is not subject to shifts in apparent potency caused by intracellular ATP concentrations, a known limitation of ATP‑competitive kinase inhibitors [1].

PKC-iota X-ray crystallography post-kinase domain

Biochemical Potency Against PKC-ι: Intermediate but Sufficient for Post‑Kinase Domain Target Engagement

In a biochemical inhibition assay, PKC-iota-IN-19 exhibits an IC₅₀ of 0.34 μM against PKC‑ι [1]. This potency is 3.9‑fold weaker than ICA‑1 (IC₅₀ = 0.1 μM [2]) and 121‑fold weaker than PKCiota-IN-49 (IC₅₀ = 2.8 nM ), but 1,247‑fold more potent than the original fragment hit pyridine‑amide (IC₅₀ = 424 μM [1]) and 294‑fold stronger than the legacy inhibitor aurothiomalate (IC₅₀ ≈ 100 μM [2]).

PKC-iota IC50 biochemical assay

Cellular Antiproliferative Activity: GI₅₀ Comparison with CRT0066854 in Hepatocellular Carcinoma

The growth inhibition of Huh‑7 hepatocellular carcinoma cells by PKC-iota-IN-19 yields a GI₅₀ of 11.3 μM, while the ATP‑competitive comparator CRT0066854 achieves a GI₅₀ of 3.1 μM under the same assay conditions [1]. The 3.6‑fold weaker cellular potency of PKC-iota-IN-19 correlates with its low passive permeability (Caco‑2 Papp A–B = 0.28 × 10⁻⁶ cm/s) and suggests that intracellular target engagement may be limited by membrane traversal rather than by intrinsic target affinity [1].

hepatocellular carcinoma GI50 antiproliferative

Physicochemical and ADME Profile: High Solubility, Low Permeability

PKC-iota-IN-19 demonstrates high aqueous solubility (164 μg/mL at pH 7.4) but low Caco‑2 permeability (Papp A–B = 0.28 × 10⁻⁶ cm/s) and moderate metabolic stability in human liver microsomes (CL = 5.1 μL/min/mg protein) [1]. By comparison, many ATP‑competitive PKC‑ι inhibitors with lower molecular weight and fewer hydrogen‑bond donors (e.g., PKCiota-IN-49, MW = 395.46 vs. 374.44 for PKC-iota-IN-19) are expected to exhibit better permeability, although direct head‑to‑head ADME data are not publicly available . The high solubility of PKC-iota-IN-19 simplifies in vitro formulation (e.g., DMSO stock preparation) compared to poorly soluble candidates.

ADME Caco-2 permeability aqueous solubility

Intra‑PKC Family Selectivity: Broader Profiling Potential vs. Isoform‑Selective Peers

In limited profiling against PKC‑α (classical), PKC‑ε (novel), and PKC‑ζ (atypical), PKC-iota-IN-19 and its close analogs (17, 20) showed "little selectivity within the PKC family" [1]. In contrast, ICA‑1 spares the closely related atypical PKC‑ζ at concentrations up to 0.1 μM, demonstrating at least >10‑fold selectivity for PKC‑ι over PKC‑ζ [2]; PKCiota-IN-49 achieves >20‑fold selectivity over PKC‑α and PKC‑β . The relative lack of isoform selectivity of PKC-iota-IN-19 may be advantageous in contexts where concurrent inhibition of multiple PKC isoforms is mechanistically informative or therapeutically desirable.

PKC isoform selectivity PKC-α PKC-ζ

Metabolic Stability: Favorable Human Liver Microsome Clearance vs. Mouse Microsomes

PKC-iota-IN-19 showed moderate clearance in mouse liver microsomes (CL = 71 μL/min/mg) but excellent stability in human liver microsomes (CL = 5.1 μL/min/mg), a 13.9‑fold difference that highlights species‑dependent metabolism [1]. No comparable human‑vs‑mouse microsomal stability data are publicly available for ICA‑1 or PKCiota-IN-49, making cross‑compound comparison impossible at this time. This human‑preferential stability suggests that PKC-iota-IN-19 may exhibit longer half‑life in human‑based in vitro systems (e.g., primary human hepatocyte assays) compared to mouse models, an important consideration for translational research.

metabolic stability human liver microsomes in vitro clearance

Optimal Research Application Scenarios for PKC-iota-IN-19 Based on Evidence‑Backed Differentiation


Biophysical and Structural Biology Studies of PKC‑ι Post‑Kinase Domain Interactions

Because PKC-iota-IN-19 is the only currently available inhibitor with a co‑crystal structure confirming binding to the C‑terminal tail (Phe552, Asp553) of PKC‑ι [1], it is the preferred tool compound for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X‑ray crystallography experiments designed to probe post‑kinase domain dynamics. Its high aqueous solubility (164 μg/mL) ensures accurate concentration control during biophysical measurements [1].

Mechanistic Dissection of ATP‑Independent PKC‑ι Signaling in Cancer Cells

Researchers studying the oncogenic PKC‑ι‑ECT2‑Par6 signaling axis without confounding ATP‑competition effects should select PKC-iota-IN-19, as its non‑ATP‑competitive binding mode avoids the intracellular ATP‑dependent potency shifts that affect CRT0066854, PKCiota-IN-49, and ICA‑1 [1]. The compound's moderate GI₅₀ (11.3 μM in Huh‑7 cells) allows sufficient target engagement for pathway analysis before overt cytotoxicity occurs [1].

Pan‑PKC Inhibition Profiling in Oncology or Immunology Research

When the experimental goal is to inhibit multiple PKC isoforms simultaneously rather than achieve isoform‑selective pharmacology, PKC-iota-IN-19's broad activity across PKC‑α, PKC‑ε, and PKC‑ζ (all within ~2‑fold of PKC‑ι potency) makes it a suitable pan‑PKC probe, in contrast to the highly selective ICA‑1 (>10‑fold over PKC‑ζ) or PKCiota-IN-49 (>20‑fold over PKC‑α/β) [1][2].

Human‑Relevant In Vitro Hepatocellular Carcinoma Models

PKC-iota-IN-19 exhibits high metabolic stability in human liver microsomes (CL = 5.1 μL/min/mg) [1], making it particularly suitable for long‑term treatment studies in human hepatocyte or HCC‑derived models (e.g., Huh‑7, HepG2) where rapid compound clearance would otherwise compromise data quality. However, its low Caco‑2 permeability must be considered when interpreting intracellular target engagement results [1].

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